molecular formula C9H14O B8535867 6,6-Dimethylhepta-2,4-dienal CAS No. 101415-87-6

6,6-Dimethylhepta-2,4-dienal

Cat. No.: B8535867
CAS No.: 101415-87-6
M. Wt: 138.21 g/mol
InChI Key: YXVYKPSVFIZOKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-Dimethylhepta-2,4-dienal is a high-purity chemical compound offered for research and development purposes. It features a conjugated diene system terminated by an aldehyde functional group, making it a molecule of interest in various synthetic organic chemistry applications. Its structure suggests potential utility as a building block or intermediate in the synthesis of more complex molecules, such as fragrances, flavors, and pharmaceuticals. Researchers may employ it in studies involving Diels-Alder reactions, where the diene system can react with dienophiles, or in exploration of its odorant properties due to its structural characteristics. The product is provided with guaranteed purity and consistency. Handle with appropriate safety precautions in a controlled laboratory setting. This product is intended for research use only by qualified professionals. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101415-87-6

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

6,6-dimethylhepta-2,4-dienal

InChI

InChI=1S/C9H14O/c1-9(2,3)7-5-4-6-8-10/h4-8H,1-3H3

InChI Key

YXVYKPSVFIZOKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=CC=CC=O

Origin of Product

United States

Synthetic Methodologies for 6,6 Dimethylhepta 2,4 Dienal and Its Stereoisomers

Rational Design of Synthetic Routes for Dienal Construction

The rational design of a synthetic pathway for a molecule like 6,6-Dimethylhepta-2,4-dienal is a foundational element of modern organic synthesis. mdpi.comrsc.org This process moves beyond simple trial-and-error, incorporating systematic methodologies to optimize reaction outcomes, maximize yield, and minimize byproducts. For complex targets, this involves not only selecting appropriate reactions but also fine-tuning the conditions under which they are performed.

Optimization Strategies in Organic Synthesis: Factorial Design and Response Surface Methodology (RSM)

To efficiently achieve the ideal conditions for synthesizing this compound, chemists can employ powerful statistical tools like Factorial Design and Response Surface Methodology (RSM). rsc.orgsumdu.edu.ua RSM is a collection of mathematical and statistical techniques used for modeling and analyzing processes where a response of interest is influenced by several variables. scirp.orgpubliscience.org It is particularly valuable in organic synthesis for optimizing reaction yields and selectivity. acs.org

A full factorial design involves systematically testing all possible combinations of predefined levels for each identified variable. youtube.com For instance, in a Wittig reaction to form one of the double bonds in the target dienal, key variables might include temperature, reaction time, and the concentration of the phosphonium (B103445) ylide. A two-level factorial design for these three factors would require 2³ = 8 experiments to map out the design space.

Table 1: Illustrative 2³ Factorial Design for a Synthesis Step

Experiment Temperature (°C) Time (h) Ylide Conc. (M)
1 Low (-78) Low (1) Low (1.0)
2 High (0) Low (1) Low (1.0)
3 Low (-78) High (4) Low (1.0)
4 High (0) High (4) Low (1.0)
5 Low (-78) Low (1) High (1.5)
6 High (0) Low (1) High (1.5)
7 Low (-78) High (4) High (1.5)

Following these initial experiments, RSM can be used to model the relationships between the variables and the response (e.g., yield). ascelibrary.org This generates a mathematical model and response surface plots, which graphically illustrate how each factor and their interactions affect the outcome, allowing researchers to pinpoint the optimal conditions for the synthesis. publiscience.org

Screening Experiments for Identification of Critical Reaction Parameters

Before a full optimization using RSM can be undertaken, it is often necessary to perform screening experiments. The goal of screening is to identify which of the many potential process variables have a significant impact on the reaction. sciopen.com In a multi-step synthesis towards this compound, numerous parameters could influence the outcome.

These experiments help distinguish the "vital few" factors from the "trivial many," conserving resources for more detailed optimization studies. sciopen.com For the synthesis of a conjugated dienal, a range of variables could be screened.

Table 2: Potential Variables for Screening in Dienal Synthesis

Variable Description Potential Range/Type
Solvent Polarity and coordinating ability can affect reaction rates and selectivity. THF, Diethyl Ether, Dichloromethane (B109758)
Catalyst For certain coupling reactions, the choice of metal and ligand is crucial. Palladium, Ruthenium, Nickel catalysts
Base In reactions like the Wittig, the base used to form the ylide is critical. n-BuLi, NaH, KHMDS
Temperature Affects reaction kinetics and can influence stereoselectivity. -78 °C to Room Temperature

By evaluating these parameters, chemists can focus subsequent optimization efforts only on the factors that have a statistically significant effect on the synthesis. researchgate.net

Key Carbon-Carbon Bond Forming Reactions

The construction of the carbon skeleton of this compound relies on robust and well-established carbon-carbon bond-forming reactions. alevelchemistry.co.uk These reactions are fundamental to organic synthesis, allowing for the assembly of complex molecules from simpler starting materials. libretexts.org

Application of Grignard Reactions in Precursor Synthesis

The Grignard reaction is a powerful tool for forming carbon-carbon bonds and is highly applicable to the synthesis of precursors for this compound. alevelchemistry.co.uk To construct the distinctive tert-butyl group attached to a carbon that will become part of the conjugated system, a Grignard reagent such as tert-butylmagnesium chloride could be used. This nucleophilic reagent can be reacted with an appropriate electrophilic aldehyde, such as acrolein or crotonaldehyde, to assemble a significant portion of the carbon backbone in a single step. For example, the addition of tert-butylmagnesium chloride to an α,β-unsaturated aldehyde would yield a secondary allylic alcohol, which can then be oxidized to the corresponding ketone or carried forward to further transformations. frontiersin.orgfrontiersin.org

Wittig Reactions for Dienyl Moiety Formation

The Wittig reaction is a cornerstone method for the synthesis of alkenes from aldehydes or ketones and is particularly well-suited for creating the conjugated dienyl system of this compound. alevelchemistry.co.uk A plausible synthetic route could involve a stepwise approach. For instance, a precursor aldehyde could be subjected to a Wittig reaction with an appropriate phosphorane to create the first double bond. The resulting α,β-unsaturated aldehyde can then undergo a second Wittig olefination to extend the conjugation and form the final dienal product. A related Wittig reaction has been explicitly used to prepare 5-tert-butyl-6,6-dimethyl-hepta-2,4-dienal, a structurally similar compound. aip.org

Stereoselective Approaches to Conjugated Dienals

Controlling the geometry of the double bonds (stereoselectivity) is a critical challenge in the synthesis of conjugated dienals like this compound. The biological activity and physical properties of the different stereoisomers (e.g., 2E,4E; 2Z,4E; 2E,4Z; 2Z,4Z) can vary significantly. While mixtures of stereoisomers can be produced and separated later, stereoselective synthesis, which aims to form one specific isomer, is often a more elegant and efficient approach. google.com

In the context of the Wittig reaction, the stereochemical outcome can often be controlled by the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the (E)-alkene, whereas non-stabilized ylides tend to produce the (Z)-alkene. By carefully selecting the ylide and reaction conditions, chemists can influence the geometry of the newly formed double bond.

Beyond the Wittig reaction, numerous other modern synthetic methods offer high levels of stereocontrol in diene synthesis. These include various transition-metal-catalyzed cross-coupling reactions, such as those employing palladium or ruthenium catalysts, which can unite vinyl fragments with high fidelity to produce specific diene isomers. syr.eduresearchgate.net For example, palladium-catalyzed cross-coupling reactions have been developed that are highly regio- and stereoselective for both C=C bonds formed. researchgate.net Such advanced methods provide powerful alternatives for constructing the precisely substituted and stereochemically defined conjugated system of this compound.

Functional Group Interconversions Leading to Aldehyde Moiety

The creation of the aldehyde functional group is a critical step in the synthesis of this compound. This is often accomplished by the oxidation of a corresponding primary allylic alcohol.

A widely used method for the oxidation of primary alcohols to aldehydes is the use of 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like (diacetoxyiodo)benzene (B116549) (BAIB). harvard.edursc.org This method is valued for its mild conditions and high selectivity, which prevents overoxidation to carboxylic acids. organic-chemistry.org The reaction is compatible with a variety of functional groups, including double and triple bonds. blogspot.com

The TEMPO/BAIB system operates through a catalytic cycle where BAIB regenerates the active N-oxoammonium salt from the TEMPO radical. harvard.eduresearchgate.net This active species is the primary oxidant that converts the alcohol to the aldehyde. windows.net The reaction is typically carried out in a solvent such as dichloromethane (CH2Cl2) at room temperature. harvard.edu

For instance, the oxidation of (E)-2,6-dimethylhepta-2,6-dien-1-ol to (E)-2,6-dimethylhepta-2,6-dienal has been successfully demonstrated using TEMPO and BAIB in dichloromethane at 0°C, yielding the desired aldehyde. rsc.org

Table 1: TEMPO/BAIB Oxidation of Allylic Alcohols

Substrate Reagents Solvent Temperature Product Yield Reference
(E)-2,6-dimethylhepta-2,6-dien-1-ol TEMPO, BAIB CH2Cl2 0°C (E)-2,6-dimethylhepta-2,6-dienal 87% rsc.org

Another approach to forming α,β-unsaturated carbonyl compounds, such as dienals, involves the elimination of a selenoxide group. wikipedia.org This method, known as selenoxide elimination, is a reliable way to introduce a carbon-carbon double bond adjacent to a carbonyl group. While direct examples for this compound are not prevalent in the provided literature, the general principle is applicable. The synthesis often starts with an α-seleno carbonyl compound, which is then oxidized to a selenoxide. This intermediate undergoes a syn-elimination to yield the desired α,β-unsaturated carbonyl compound.

In a related context, selenium dioxide (SeO2) has been used as a catalyst in the Baeyer-Villiger oxidation of citral (B94496) ((E/Z)-3,7-dimethylocta-2,6-dienal) to produce an intermediate that can be hydrolyzed to 2,6-dimethylhept-5-enal, a structural isomer of the target compound. google.com This highlights the utility of selenium-based reagents in the synthesis of related unsaturated aldehydes.

Multicomponent Reaction Strategies Utilizing Dienal Precursors or Analogues

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. mdpi.com These reactions are advantageous due to their atom economy, operational simplicity, and the ability to rapidly generate diverse molecular structures. mdpi.combeilstein-journals.org

Dienals and their precursors are valuable components in MCRs. For example, a simple dienal can react with a primary or secondary amine to form a 1-amino- researchgate.netdendralene in situ. nih.gov This intermediate can then participate in a sequence of two Diels-Alder reactions with different dienophiles, leading to the formation of complex polycyclic structures. nih.gov This strategy demonstrates how dienals can serve as versatile building blocks in the construction of intricate molecular architectures.

Various MCRs, such as the Hantzsch, Biginelli, and Ugi reactions, have been employed to synthesize a wide range of biologically active molecules and heterocyclic compounds. mdpi.combeilstein-journals.orgresearchgate.net While a specific MCR for the direct synthesis of this compound is not detailed, the principles of MCRs suggest that suitable precursors could be designed to participate in such reactions to generate this or related dienal structures. The reactivity of the conjugated diene and aldehyde functionalities in α,β-unsaturated aldehydes makes them suitable candidates for various addition and cycloaddition reactions within an MCR framework. pressbooks.pub

Chemical Reactivity and Mechanistic Studies of 6,6 Dimethylhepta 2,4 Dienal

Pericyclic Reactions: Focus on Diels-Alder Cycloadditions

The conjugated diene system of 6,6-dimethylhepta-2,4-dienal makes it a potential candidate for participation in pericyclic reactions, most notably the Diels-Alder reaction. This reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring.

Regioselectivity and Stereoselectivity Investigations in Cycloaddition Pathways

While specific studies on the regioselectivity and stereoselectivity of this compound in Diels-Alder reactions are not extensively documented, predictions can be made based on established principles. The regioselectivity of a Diels-Alder reaction is governed by the electronic effects of the substituents on both the diene and the dienophile. In the case of this compound, the aldehyde group is an electron-withdrawing group, which deactivates the diene towards normal electron demand Diels-Alder reactions. However, it also influences the orbital coefficients of the diene, which in turn dictates the regiochemical outcome when reacting with an unsymmetrical dienophile.

Stereoselectivity in Diels-Alder reactions is a well-established phenomenon. The reaction is stereospecific with respect to both the diene and the dienophile, meaning that the stereochemistry of the reactants is retained in the product. For a dienophile with cis or trans substituents, this stereochemical relationship is preserved in the resulting cyclohexene (B86901) ring.

Influence of Steric Hindrance from Geminal Dimethyl Groups on Reaction Outcomes

The presence of the geminal dimethyl group at the C6 position of this compound is expected to exert a significant influence on its reactivity in Diels-Alder reactions. Research on other dienes containing geminal dimethyl groups has shown that such substitution can decrease the rate of cycloaddition. This is attributed to steric hindrance in the transition state, which destabilizes it and increases the activation energy of the reaction.

This steric impediment can also influence the endo/exo selectivity of the reaction. While the endo product is often the kinetically favored product in Diels-Alder reactions due to secondary orbital interactions, significant steric hindrance from the geminal dimethyl groups could potentially favor the formation of the more sterically accessible exo product.

Transformations Involving the Aldehyde Functionality

The aldehyde group in this compound is a site of rich reactivity, susceptible to a variety of nucleophilic attacks and condensation reactions.

Nucleophilic Additions and Condensations

The electrophilic carbon of the aldehyde group readily undergoes nucleophilic addition reactions. Common nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide can add to the carbonyl group, leading to the formation of secondary alcohols or cyanohydrins, respectively.

Furthermore, the presence of α-hydrogens in the starting aldehyde allows for the possibility of aldol (B89426) condensation reactions under basic or acidic conditions. In such a reaction, the enolate of one molecule of this compound would act as a nucleophile, attacking the carbonyl group of a second molecule. Subsequent dehydration of the aldol adduct would lead to the formation of a larger, more conjugated system.

Acetal Formation and Reactivity Studies

In the presence of an alcohol and an acid catalyst, the aldehyde functionality of this compound can be converted into an acetal. Acetals are valuable protecting groups for aldehydes, as they are stable to basic and nucleophilic conditions.

A study on a related compound, (2Z,4Z)-6,6-dimethyl-2,4-bis(phenylseleno)hepta-2,4-dienal, demonstrated the formation of a diethyl acetal. This transformation was achieved by treating the dienal with triethyl orthoformate in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting acetal was then utilized in further synthetic transformations.

Table 1: Formation of a Diethyl Acetal from a this compound Derivative

ReactantReagentsProduct
(2Z,4Z)-6,6-dimethyl-2,4-bis(phenylseleno)hepta-2,4-dienalCH(OEt)3, TsOH(2Z,4Z)-6,6-Dimethyl-2,4-bis(phenylseleno)hepta-2,4-dienal diethyl acetal

Reactivity of the Conjugated Diene System

Beyond cycloaddition reactions, the conjugated diene system of this compound can undergo other transformations. For instance, it can be susceptible to electrophilic attack. The regioselectivity of such an attack would be influenced by the directing effects of both the aldehyde group and the alkyl substituents.

The extended π-system also makes the molecule susceptible to reduction. Catalytic hydrogenation can reduce both the carbon-carbon double bonds and the aldehyde group, depending on the reaction conditions and the catalyst employed. Selective reduction of the aldehyde in the presence of the diene, or vice versa, would require careful selection of reagents.

Oxidative and Reductive Processes Affecting the Dienal Scaffold

The dienal scaffold of this compound possesses two primary sites for oxidation and reduction: the aldehyde group and the conjugated carbon-carbon double bonds.

Oxidative Processes:

The aldehyde group is susceptible to oxidation to a carboxylic acid by a variety of oxidizing agents. Milder reagents will selectively oxidize the aldehyde without affecting the diene system. Stronger oxidizing agents, such as potassium permanganate (KMnO4) or ozone (O3), can lead to the cleavage of the carbon-carbon double bonds.

The steric hindrance from the gem-dimethyl group at C6 may influence the rate and outcome of oxidation at the C4-C5 double bond. It could potentially render this bond less accessible to bulky oxidizing agents.

Oxidizing Agent Target Functional Group Expected Product(s) Notes
Silver (I) oxide (Tollens' reagent)Aldehyde6,6-Dimethylhepta-2,4-dienoic acidSelective for the aldehyde group.
Potassium permanganate (KMnO4)Aldehyde and DieneCan lead to a mixture of products including the carboxylic acid and cleavage products of the double bonds.The specific products will depend on the reaction conditions (temperature, pH).
Ozone (O3), followed by reductive or oxidative workupDieneCleavage of the double bonds to form smaller aldehydes, ketones, or carboxylic acids.The gem-dimethyl group would lead to the formation of acetone from the C5-C6 fragment upon cleavage.

This is an interactive data table illustrating the expected outcomes of oxidizing this compound based on general principles of organic chemistry.

Reductive Processes:

The reduction of α,β-unsaturated aldehydes like this compound can proceed via two main pathways: 1,2-reduction (addition to the carbonyl group) to yield an unsaturated alcohol, or 1,4-reduction (conjugate addition) to give a saturated aldehyde, which may be further reduced.

The choice of reducing agent is crucial in determining the outcome. Sodium borohydride (NaBH4) typically favors 1,2-reduction of the carbonyl group. More complex hydride reagents or catalytic hydrogenation can lead to the reduction of both the aldehyde and the conjugated double bonds. The steric hindrance at the C6 position may disfavor nucleophilic attack at C5 in a 1,4-addition manifold, potentially making 1,2-reduction a more favorable pathway even with reagents that can promote conjugate addition.

Reducing Agent Primary Site of Reduction Initial Product Final Product (with excess reagent)
Sodium borohydride (NaBH4)Carbonyl group (1,2-reduction)6,6-Dimethylhepta-2,4-dien-1-ol6,6-Dimethylhepta-2,4-dien-1-ol
Lithium aluminum hydride (LiAlH4)Carbonyl group and potentially the diene6,6-Dimethylhepta-2,4-dien-1-ol6,6-Dimethylheptan-1-ol
Catalytic Hydrogenation (e.g., H2/Pd-C)Diene and Aldehyde6,6-Dimethylheptanal6,6-Dimethylheptan-1-ol

This is an interactive data table summarizing the expected products from the reduction of this compound with common reducing agents.

Advanced Spectroscopic Characterization Techniques in Structural Elucidation and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Dienal Stereochemistry and Isomer Differentiation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Applications for Olefinic and Aldehyde Proton Environments

Proton (¹H) NMR spectroscopy is particularly powerful for identifying the distinct hydrogen atoms within a molecule. In 6,6-Dimethylhepta-2,4-dienal, the ¹H NMR spectrum reveals characteristic signals for the aldehyde proton, the four olefinic protons along the diene backbone, and the protons of the terminal tert-butyl group.

The aldehyde proton (H1) is expected to appear significantly downfield, typically in the range of δ 9.5-9.7 ppm, due to the deshielding effect of the electronegative oxygen atom. This signal would present as a doublet, splitting due to coupling with the adjacent olefinic proton (H2).

The olefinic protons (H2, H3, H4, H5) resonate in the δ 6.0-7.5 ppm range, a region typical for protons on carbon-carbon double bonds. Their specific chemical shifts and coupling constants are critical for determining the stereochemistry (E/Z configuration) of the double bonds. For the likely (2E,4E) isomer, the coupling constant between H2 and H3 (J2,3) would be large, around 15 Hz, indicative of a trans relationship. Similarly, a large coupling constant (J3,4) would be expected. The proton at C5, adjacent to the bulky tert-butyl group, would likely appear as a doublet.

The nine protons of the tert-butyl group are chemically equivalent and would appear as a sharp singlet further upfield, around δ 1.1 ppm, due to the shielding effect of the alkyl group.

Table 1: Predicted ¹H NMR Data for (2E,4E)-6,6-Dimethylhepta-2,4-dienal

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H1 (Aldehyde)9.60Doublet (d)~7.5
H26.15Doublet of Doublets (dd)~15.0, ~7.5
H37.20Doublet of Doublets (dd)~15.0, ~11.0
H46.30Doublet of Doublets (dd)~15.0, ~11.0
H56.05Doublet (d)~15.0
H7 (tert-butyl)1.10Singlet (s)N/A

¹³C NMR for Carbon Backbone and Functional Group Assignment

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the complete assignment of the carbon backbone.

For this compound, the aldehyde carbonyl carbon (C1) would be the most downfield signal, typically appearing around δ 193 ppm. The four sp²-hybridized carbons of the diene system (C2, C3, C4, C5) would resonate in the δ 125-155 ppm region. The quaternary carbon (C6) of the tert-butyl group would appear around δ 35 ppm, while the three equivalent methyl carbons (C7) would be found in the upfield region, near δ 29 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (Aldehyde C=O)193.5
C2135.0
C3155.0
C4130.0
C5148.0
C6 (Quaternary)35.0
C7 (tert-butyl CH₃)29.5

Advanced NMR Techniques (e.g., COSY, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning complex structures.

COSY (Correlation Spectroscopy) : This experiment reveals through-bond proton-proton couplings. slideshare.net For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons. libretexts.org Key correlations would be observed between the aldehyde proton H1 and H2, H2 and H3, H3 and H4, and H4 and H5. This pattern of correlations would confirm the connectivity of the entire dienal spin system, distinguishing it from the isolated singlet of the tert-butyl group. longdom.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are bonded. wikipedia.org NOESY is particularly useful for determining stereochemistry. acdlabs.com For instance, in the (2E,4E) isomer, a NOE might be observed between H2 and H4, and between H3 and H5. The absence of strong NOEs between adjacent protons like H2/H3 and H4/H5 would further support the trans configuration of the double bonds. Additionally, correlations between the tert-butyl protons (H7) and the nearest olefinic proton (H5) would confirm their spatial proximity.

Infrared (IR) Spectroscopy for Aldehyde and Conjugated Diene Functional Group Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pub

The IR spectrum of this compound would display several characteristic absorption bands confirming its key functional groups:

C=O Stretch (Aldehyde) : A strong, sharp absorption band is expected in the region of 1685-1710 cm⁻¹. udel.edu The conjugation of the carbonyl group with the diene system lowers the frequency from that of a typical saturated aldehyde (around 1725 cm⁻¹). msu.edu

C=C Stretch (Conjugated Diene) : One or two medium-intensity bands would appear in the 1600-1650 cm⁻¹ region, characteristic of a conjugated diene system. libretexts.org

C-H Stretch (Aldehyde) : The C-H bond of the aldehyde group typically shows one or two characteristic, medium-intensity bands in the 2720-2820 cm⁻¹ region. udel.edu

=C-H Stretch (Olefinic) : Absorption due to the C-H bonds on the double bonds would be observed above 3000 cm⁻¹.

-C-H Stretch (Alkyl) : The C-H bonds of the tert-butyl group would give rise to strong absorptions in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Formula Verification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure. slideshare.net

For this compound (C₉H₁₄O), the molecular weight is 138.21 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 138. The fragmentation pattern would likely be dominated by cleavages that form stable carbocations.

Key predicted fragmentation pathways include:

Loss of a tert-butyl radical : The most prominent fragmentation would likely be the cleavage of the C5-C6 bond to lose a tert-butyl radical (•C(CH₃)₃, 57 amu). This would result in a very stable, resonance-delocalized acylium ion at m/z = 81 (M - 57), which would likely be the base peak.

Loss of a methyl radical : Cleavage of a methyl group from the tert-butyl moiety would lead to a peak at m/z = 123 (M - 15).

Alpha-cleavage : Cleavage of the bond between C1 and C2 could result in the loss of the formyl radical (•CHO, 29 amu) or a hydrogen atom (H•, 1 amu), leading to peaks at m/z = 109 (M - 29) and m/z = 137 (M - 1), respectively. libretexts.org

High-Resolution Mass Spectrometry (HRMS) in Synthetic Compound Characterization

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the expected exact mass of the molecular ion [M]⁺ is 138.1045 for the formula C₉H₁₄O. An HRMS measurement confirming this value would provide definitive proof of the molecular formula, distinguishing it from other possible formulas with the same nominal mass.

Computational and Theoretical Chemistry Approaches to 6,6 Dimethylhepta 2,4 Dienal Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and molecular properties of organic compounds like 6,6-Dimethylhepta-2,4-dienal. DFT calculations, particularly using hybrid functionals such as B3LYP, provide a detailed picture of the electron distribution and its energetic consequences.

Key molecular properties of this compound, such as bond lengths, bond angles, and dihedral angles, can be accurately predicted. The conjugated π-system, extending over the C2=C3-C4=C5-C=O backbone, is central to its reactivity. DFT calculations can quantify the degree of electron delocalization and the electronic effects of the aldehyde and the bulky 6,6-dimethyl (tert-butyl) substituents.

The calculated electronic properties provide valuable insights into the molecule's reactivity. For instance, the distribution of electrostatic potential (ESP) can highlight electron-rich and electron-poor regions, indicating likely sites for nucleophilic and electrophilic attack. In this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich center, while the carbonyl carbon and the β-carbon of the dienal system are potential electrophilic sites.

Table 1: Calculated Electronic Properties of a Structurally Similar Dienone (2,6-dimethyl-2,5-heptadien-4-one) from DFT Studies

PropertyCalculated ValueSignificance
Chemical Hardness (η)0.0693 eVIndicates the stability and reactivity of the molecule.
Ionization Potential (I)-Energy required to remove an electron; relates to electron-donating ability.
Electron Affinity (A)-Energy released upon gaining an electron; relates to electron-accepting ability.

Note: Specific values for this compound are not available in the literature, and the data for the analogous ketone is provided for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity Patterns, especially in Pericyclic Reactions

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the feasibility and stereochemical outcome of pericyclic reactions, such as cycloadditions and electrocyclizations, which are characteristic reactions of conjugated dienes. uniurb.itethz.chadichemistry.com FMO theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

For this compound, the HOMO and LUMO are primarily located along the conjugated π-system. The energies and symmetries of these orbitals govern the molecule's reactivity. In a potential Diels-Alder reaction where the dienal acts as the diene, the interaction between its HOMO and the LUMO of a dienophile would be the key orbital interaction. Conversely, if the dienal were to react as a dienophile, the interaction between its LUMO and the HOMO of a diene would be dominant.

The presence of the electron-withdrawing aldehyde group is expected to lower the energy of both the HOMO and LUMO compared to the parent hydrocarbon. The bulky tert-butyl group at the 6-position can influence the orbital energies and shapes through steric and mild electronic effects, potentially affecting the regioselectivity of cycloaddition reactions.

In the context of electrocyclic reactions, the symmetry of the HOMO of the acyclic dienal determines the stereochemical course (conrotatory or disrotatory) of the ring closure under thermal or photochemical conditions. For a 4π-electron system like the butadiene fragment within this compound, thermal electrocyclization is predicted to proceed via a conrotatory motion, while photochemical cyclization would follow a disrotatory pathway.

Table 2: Predicted Stereochemical Outcomes for Pericyclic Reactions of a 4π-electron System based on FMO Theory

Reaction ConditionsNumber of π electronsPredicted Stereochemical Pathway
Thermal4n (e.g., 4)Conrotatory
Photochemical4n (e.g., 4)Disrotatory
Thermal4n+2 (e.g., 6)Disrotatory
Photochemical4n+2 (e.g., 6)Conrotatory

Transition State Modeling and Potential Energy Surface Mapping for Reaction Mechanism Elucidation

To gain a quantitative understanding of reaction mechanisms, computational chemists model the transition states (TS) and map the potential energy surface (PES) connecting reactants to products. For pericyclic reactions of this compound, locating the transition state structure and calculating its energy provides the activation energy of the reaction, which is crucial for determining the reaction rate.

For example, in an electrocyclic ring closure, the transition state would represent the geometry at the highest point of the energy barrier between the open-chain dienal and the cyclic product. The geometry of the transition state would confirm the conrotatory or disrotatory nature of the process. Computational software can be used to perform a transition state search, and the resulting structure can be confirmed by frequency analysis, which should show a single imaginary frequency corresponding to the motion along the reaction coordinate.

Mapping the potential energy surface involves calculating the energy of the system at various points along the reaction pathway. This provides a detailed profile of the reaction, including the energies of reactants, products, intermediates, and transition states. For complex reactions, the PES can reveal alternative reaction pathways and help to understand the factors that control product selectivity. The bulky tert-butyl group in this compound is likely to play a significant role in the energetics of transition states, potentially favoring certain pathways over others due to steric hindrance.

Conformational Analysis and Molecular Dynamics Simulations of Dienal Systems

Due to the presence of single bonds within the conjugated system, different s-cis and s-trans conformations around the C3-C4 bond are possible. For participation in Diels-Alder reactions, the diene unit must adopt an s-cis conformation. Computational methods can be used to calculate the energy difference between the s-cis and s-trans conformers, providing insight into the equilibrium population of the reactive s-cis form. The large tert-butyl group is expected to influence the conformational preferences, potentially disfavoring certain conformations due to steric clashes.

Molecular dynamics (MD) simulations provide a way to explore the conformational landscape of this compound over time. By simulating the motion of the atoms at a given temperature, MD can reveal the accessible conformations and the dynamics of their interconversion. These simulations can be performed in the gas phase or in the presence of a solvent to understand how the environment affects the conformational equilibrium. For a flexible molecule like this compound, understanding its conformational behavior is essential for a complete picture of its reactivity.

Derivatives and Analogues of 6,6 Dimethylhepta 2,4 Dienal: Synthesis and Academic Research Applications

Synthesis and Characterization of Hydroxylated Dienal Derivatives (e.g., (2E,5E)-6-hydroxy-2,6-dimethylhepta-2,4-dienal)

The introduction of a hydroxyl group into the 6,6-dimethylhepta-2,4-dienal framework can significantly alter its chemical properties and provide a handle for further functionalization. A key example of such a derivative is (2E,4E)-6-hydroxy-2,6-dimethylhepta-2,4-dienal.

Synthesis: The synthesis of (2E,4E)-6-hydroxy-2,6-dimethylhepta-2,4-dienal can be envisioned through several synthetic routes, often starting from commercially available precursors. A plausible approach involves the allylic oxidation of this compound. Reagents such as selenium dioxide (SeO2) are known to effect the oxidation of allylic C-H bonds to introduce a hydroxyl group. adichemistry.comchemtube3d.com The reaction would need to be carefully controlled to favor hydroxylation over further oxidation to a ketone.

Another potential synthetic strategy could involve a multi-step sequence starting from a simpler building block. For instance, an aldol (B89426) condensation between a suitable ketone and an α,β-unsaturated aldehyde could construct the carbon skeleton, followed by functional group manipulations to yield the target hydroxylated dienal.

Characterization: The structure of (2E,4E)-6-hydroxy-2,6-dimethylhepta-2,4-dienal can be unequivocally confirmed through a combination of spectroscopic techniques. nih.gov

Spectroscopic Data for (2E,4E)-6-hydroxy-2,6-dimethylhepta-2,4-dienal
Technique Key Features
¹³C NMR Resonances corresponding to the aldehyde carbonyl carbon, the sp² hybridized carbons of the conjugated diene system, and the carbon bearing the hydroxyl group would be observed. nih.gov
GC-MS The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C9H14O2), as well as characteristic fragmentation patterns. nih.gov
IR Spectroscopy The infrared spectrum would exhibit characteristic absorption bands for the hydroxyl (O-H) stretching vibration, the aldehyde (C=O) stretching vibration, and the carbon-carbon double bond (C=C) stretching vibrations of the conjugated system. nih.gov

Preparation of Chalcogenated Dienal Derivatives and their Reactivity

The incorporation of chalcogens, such as sulfur and selenium, into the dienal scaffold can lead to derivatives with unique reactivity and potential applications in materials science and medicinal chemistry.

Sulfur-Containing Derivatives: The thionation of the aldehyde group in this compound to a thioaldehyde can be achieved using reagents like Lawesson's reagent. wikipedia.orgorganic-chemistry.orgnih.gov This reagent is widely used for the conversion of carbonyl compounds into their corresponding thiocarbonyl analogues. The reaction of this compound with Lawesson's reagent is expected to yield 6,6-dimethylhepta-2,4-dienethial. The reactivity of this thioaldehyde would be significantly different from the parent aldehyde, with the thiocarbonyl group being more reactive towards nucleophiles and participating in various cycloaddition reactions. Research on α,β-unsaturated steroidal ketones has shown that thionation with Lawesson's reagent can lead to the formation of α,β-unsaturated 3-thiones and other sulfur-containing compounds, suggesting a similar reactivity pattern for dienals. researchgate.net

Selenium-Containing Derivatives: Selenium-containing heterocycles can be synthesized from α,β-unsaturated aldehydes. acs.orgresearchgate.netresearchgate.net Selenium dioxide (SeO2) is a versatile reagent that can be used for the oxidation of α-methylene groups adjacent to carbonyls, a process known as the Riley oxidation. du.ac.inwikipedia.org In the case of this compound, the reaction with selenium dioxide could potentially lead to the formation of a seleno-heterocycle through a cyclization process, or oxidation at the allylic position as mentioned in the previous section. The reaction of conjugated dienals with selenium dioxide can also lead to the formation of selenophenes.

Integration of Dienal Scaffolds into Larger Polycyclic or Heterocyclic Architectures

The conjugated diene system within this compound makes it an excellent candidate for cycloaddition reactions, particularly the Diels-Alder reaction, which is a powerful tool for the construction of six-membered rings. mnstate.eduatc.iocanterbury.ac.nz

This dienal can react with various dienophiles to form complex polycyclic structures. For instance, the reaction with maleic anhydride, a classic dienophile, would yield a bicyclic adduct. researchgate.netens-lyon.fr The reaction is expected to proceed with high stereoselectivity, governed by the principles of the Diels-Alder reaction.

Diels-Alder Reaction of this compound
Dienophile Expected Product Architecture
Maleic AnhydrideA substituted cyclohexene (B86901) dicarboxylic anhydride
N-PhenylmaleimideA substituted N-phenyl-cyclohexene dicarboximide
AcrylatesA substituted cyclohexene carboxylate

The resulting cycloadducts can serve as versatile intermediates for the synthesis of a wide range of polycyclic natural products and their analogues. The aldehyde functionality in the dienal can also be used to construct heterocyclic rings through reactions with binucleophiles, such as hydrazines or hydroxylamines, leading to the formation of pyrazolines or isoxazolines, respectively. acs.org

Role as Intermediates in the Synthesis of Complex Natural Products or Bioactive Analogues

The structural motif present in this compound is found in various natural products, and this compound and its derivatives can serve as key intermediates in their total synthesis.

A notable example is the synthesis of damascones, which are a group of important fragrance compounds found in roses and other natural sources. The carbon skeleton of this compound is closely related to that of the damascones. Synthetic routes to β-damascone often involve precursors that can be derived from or are structurally similar to this compound. documentsdelivered.comresearchgate.netresearchgate.net A plausible synthetic sequence could involve the reaction of an organometallic reagent with this compound to introduce the remaining carbon atoms, followed by cyclization and rearrangement to form the characteristic cyclohexenone ring of the damascones.

Furthermore, the isoprenoid-like structure of this compound suggests its potential as a building block in the synthesis of carotenoids and their derivatives. Carotenoids are a large class of naturally occurring pigments with important biological functions. The synthesis of complex carotenoids often relies on the assembly of smaller, functionalized isoprenoid units. While direct evidence for the use of this compound in carotenoid synthesis is not abundant in the literature, its structure makes it a conceptually viable precursor for certain carotenoid building blocks. For example, it could potentially be elaborated into intermediates for the synthesis of allenic carotenoids like neoxanthin. researchgate.net

Future Research Directions for 6,6 Dimethylhepta 2,4 Dienal

Exploration of Novel Catalytic Methods for Enantioselective and Diastereoselective Synthesis

The stereoselective synthesis of complex molecules is a cornerstone of modern organic chemistry, with significant implications for the development of pharmaceuticals and other bioactive compounds. For 6,6-Dimethylhepta-2,4-dienal, which possesses stereogenic centers, the development of catalytic methods for its enantioselective and diastereoselective synthesis is a critical research objective.

Future research should focus on the application of organocatalysis, a powerful tool for asymmetric synthesis. researchgate.netresearchgate.netnih.gov Chiral aminocatalysts, in conjunction with other catalysts like chiral isothioureas or Brønsted acids, have shown success in promoting enantioselective and diastereoselective Diels-Alder reactions between 2,4-dienals and various dienophiles. researchgate.netresearchgate.net Investigating similar synergistic catalytic systems for the synthesis of this compound could lead to highly efficient and stereocontrolled routes to this molecule. The exploration of different catalyst configurations and reaction conditions would be essential to achieve high diastereomeric ratios (dr) and enantiomeric excesses (ee). researchgate.net

Furthermore, metal-based catalysts offer another promising avenue. For instance, nickel-catalyzed enantioselective allylation of dienals has been reported to proceed with good yields and high enantioselectivities. thieme-connect.com Adapting such methods to the specific steric and electronic properties of this compound precursors could provide alternative and complementary synthetic strategies. The development of these methods would not only enable the production of stereochemically pure this compound for further study but also contribute to the broader field of asymmetric catalysis. mdpi.comresearchgate.net

Table 1: Potential Catalytic Strategies for Stereoselective Synthesis

Catalytic ApproachPotential AdvantagesKey Research Focus
Organocatalysis Metal-free, environmentally benign, high stereoselectivity. researchgate.netresearchgate.netnih.govSynergistic activation of dienal precursors; optimization of catalyst structure and reaction conditions. researchgate.net
Metal Catalysis High efficiency, potential for novel reactivity. thieme-connect.comLigand design for stereocontrol; investigation of different metal complexes.

Advanced Spectroscopic and Structural Biology Studies of Dienal-Protein Interactions

Aldehydes are known to interact with biological macromolecules, particularly proteins, often through the formation of covalent adducts with nucleophilic amino acid residues. nih.gov Understanding the nature of these interactions at a molecular level is crucial for elucidating the biological activity of this compound.

Future research should employ a range of advanced spectroscopic techniques to probe the binding of this compound to proteins. Fluorescence spectroscopy can be utilized to study changes in the intrinsic fluorescence of proteins upon binding to the dienal, providing insights into binding affinities and mechanisms. nih.govnih.gov Multispectral analysis, combined with molecular docking and dynamics simulations, can further elucidate the binding modes and the primary forces driving the interaction, such as hydrophobic interactions and hydrogen bonding. nih.govresearchgate.netresearchgate.net

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be invaluable in obtaining high-resolution three-dimensional structures of this compound bound to target proteins. embl.deresearchgate.net Such studies would reveal the precise binding pocket and the specific amino acid residues involved in the interaction. This information is fundamental for understanding any potential biological function and for the rational design of molecules that could modulate these interactions. Mass spectrometry can also be a powerful tool for identifying and localizing aldehyde modifications on proteins. aston.ac.uk

Mechanistic Investigations of Biosynthetic Pathways in Diverse Biological Systems

The structural features of this compound, a nine-carbon (C9) unsaturated aldehyde, suggest potential origins from either terpenoid or fatty acid biosynthetic pathways.

One promising area of investigation is the possibility that this compound is an "irregular" or "noncanonical" terpenoid. nih.govnih.gov While most terpenoids are assembled from C5 isoprene (B109036) units in a head-to-tail fashion, irregular terpenoids deviate from this rule. imperial.ac.ukresearchgate.net Research into the biosynthesis of noncanonical terpenoids in various organisms, including bacteria and fungi, has revealed novel enzymatic pathways. nih.govnih.gov Future studies could explore microbial systems for the production of this compound and aim to identify the specific enzymes, such as novel prenyl diphosphate (B83284) synthases, responsible for its formation. researchgate.net

Alternatively, this compound could be a product of fatty acid metabolism. Plants and algae are known to produce C9 aldehydes through the action of lipoxygenase (LOX) and hydroperoxide lyase (HPL) enzymes on polyunsaturated fatty acids. nih.govresearchgate.net Investigating the potential for similar pathways to produce this compound in various biological systems, including plants and microorganisms, would be a valuable research direction. This would involve identifying the specific fatty acid precursors and the enzymatic machinery involved in the cleavage and subsequent modifications leading to the final dienal structure. nih.govcreative-proteomics.com

Applications in Materials Science and Polymer Chemistry as Monomeric or Crosslinking Units

The presence of a conjugated diene system in this compound makes it an interesting candidate for applications in materials science and polymer chemistry. Dienes are well-established monomers in the synthesis of polymers, including synthetic rubbers. libretexts.orgchempedia.infolibretexts.org

Future research could explore the polymerization of this compound to create novel polymers with unique properties. The bulky 6,6-dimethyl group would likely influence the polymer's physical characteristics, such as its thermal stability, mechanical strength, and elasticity. Both radical and acid-initiated polymerization methods could be investigated. libretexts.org

Furthermore, the dienal functionality opens up possibilities for its use as a crosslinking agent. sigmaaldrich.comyoutube.comyoutube.com Crosslinking is a crucial process for enhancing the properties of polymeric materials, transforming them into more robust and durable networks. sigmaaldrich.com this compound could potentially be incorporated into existing polymer backbones and subsequently utilized for crosslinking through reactions involving its diene or aldehyde group. The Diels-Alder reaction, a powerful tool for forming cyclic structures, could be employed for creating thermally reversible crosslinks, leading to the development of self-healing materials. nih.govsemanticscholar.org

Table 2: Potential Applications in Materials Science

ApplicationRationaleResearch Focus
Monomer for Polymerization Conjugated diene structure allows for addition polymerization. libretexts.orgchempedia.infoInvestigation of polymerization conditions; characterization of resulting polymer properties.
Crosslinking Agent Dienal functionality offers reactive sites for network formation. sigmaaldrich.comyoutube.comSynthesis of crosslinkable polymers containing the dienal unit; exploration of crosslinking chemistries (e.g., Diels-Alder). nih.govsemanticscholar.org

Development of Chemo- and Biosensors Utilizing Dienal Reactivity

The development of sensitive and selective sensors for the detection of specific chemical compounds is a rapidly advancing field. The reactive nature of the α,β-unsaturated aldehyde moiety in this compound suggests its potential as a target for chemo- and biosensor development.

Future research could focus on designing optical chemosensors that exhibit a change in fluorescence or color upon reaction with this compound. nih.govrsc.orgrsc.org The reaction of the dienal with specific probes, for instance, through imine bond formation or Michael addition, could trigger a detectable signal. nih.gov The design of such probes would need to consider the specific reactivity of the conjugated system in this compound to ensure selectivity over other aldehydes. nih.govresearchgate.net

Biosensors, which utilize biological recognition elements, also represent a promising avenue. Enzymes that specifically recognize and metabolize unsaturated aldehydes could be integrated into biosensor platforms. mdpi.com For example, an electrochemical biosensor could be developed based on the enzymatic oxidation of this compound, where the resulting electrical signal is proportional to its concentration. The high specificity of enzymes could lead to highly selective detection methods. mdpi.com

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 6,6-Dimethylhepta-2,4-dienal?

Synthesis optimization should integrate factorial design principles to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). Pre-experimental designs (e.g., screening experiments) can identify critical factors, followed by response surface methodology (RSM) for fine-tuning . For example, varying methyl group reactivity in precursor molecules (e.g., via Grignard or Wittig reactions) requires controlled stepwise addition to avoid side products.

Q. How can researchers characterize the stability of this compound under varying environmental conditions?

Methodological approaches include:

  • Accelerated degradation studies : Expose the compound to UV light, heat (40–80°C), and humidity (60–90% RH) to simulate aging.
  • Analytical monitoring : Use GC-MS or HPLC to track aldehyde oxidation products (e.g., carboxylic acids) and diene isomerization .
  • Kinetic modeling : Apply Arrhenius equations to predict degradation rates under storage conditions.

Q. What spectroscopic techniques are most effective for distinguishing this compound from structural analogs?

  • NMR : 13C^{13}\text{C} NMR can resolve methyl group environments (δ 20–25 ppm) and conjugated diene signals (δ 120–140 ppm).
  • IR : Confirm aldehyde C=O stretch (~1720 cm1^{-1}) and conjugated C=C stretches (~1600–1650 cm1^{-1}).
  • MS : Fragmentation patterns (e.g., loss of CHO+^+ at m/z 29) differentiate it from non-aldehydic analogs .

Advanced Research Questions

Q. How can theoretical frameworks guide mechanistic studies of this compound in Diels-Alder reactions?

Link computational chemistry (e.g., DFT calculations) to experimental

  • Frontier Molecular Orbital (FMO) analysis : Predict regioselectivity by comparing HOMO (dienophile) and LUMO (diene) energies.
  • Transition state modeling : Use software like Gaussian or ORCA to visualize steric effects from the 6,6-dimethyl groups on reaction pathways.
  • Experimental validation : Compare computational predictions with 1H^1\text{H} NMR kinetic data under varying dienophile concentrations .

Q. What methodologies resolve contradictions in reported catalytic efficiencies for asymmetric synthesis using this compound?

Contradictions often arise from uncontrolled variables (e.g., catalyst purity, solvent traces). To address this:

  • Blind replicates : Repeat experiments with independent batches of catalysts and solvents.
  • Multivariate analysis : Apply principal component analysis (PCA) to isolate factors influencing enantiomeric excess (ee).
  • Cross-lab validation : Collaborate with external labs to standardize protocols (e.g., identical GC chiral columns) .

Q. How can researchers design a multi-step synthesis pathway for this compound derivatives with enhanced bioactivity?

  • Retrosynthetic analysis : Break down target molecules into synthons, prioritizing steps that retain the conjugated diene-aldehyde backbone.
  • Protection/deprotection strategies : Use TEMPO or silyl ethers to shield the aldehyde during methyl group functionalization.
  • High-throughput screening (HTS) : Test intermediate compounds for bioactivity (e.g., antimicrobial assays) to prioritize pathways .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported photochemical reactivity of this compound?

  • Control experiments : Verify light source intensity (e.g., actinometry) and wavelength specificity (e.g., monochromators).
  • Isotopic labeling : Use 18O^{18}\text{O}-labeled aldehydes to track oxidation pathways.
  • Peer-review replication : Publish raw spectral datasets in open-access repositories for independent verification .

Methodological Tables

Q. Table 1. Key Analytical Techniques for this compound

Technique Application Key Parameters
GC-MSQuantify purity and degradation productsColumn: DB-5MS; Ionization: EI (70 eV)
1H^{1}\text{H} NMRConfirm diene conjugation and methyl groupsSolvent: CDCl3_3; Frequency: 400 MHz
DFT ModelingPredict reaction stereochemistrySoftware: Gaussian 16; Basis Set: B3LYP/6-31G(d)

Q. Table 2. Common Pitfalls in Synthesis Optimization

Pitfall Mitigation Strategy
Aldehyde oxidationUse inert atmosphere (N2_2/Ar) and antioxidant stabilizers
Isomerization of dieneLimit exposure to UV light; store in amber vials
Low catalytic eeScreen chiral ligands (e.g., BINAP, Salen)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.